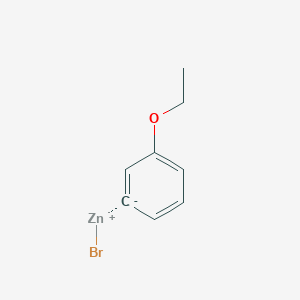
3-EthoxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-EthoxyphenylZinc bromide is an organozinc compound with the molecular formula C8H9BrOZn. It is a member of the organozinc family, which are compounds containing a carbon-zinc bond. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds, making them valuable intermediates in the preparation of various organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-EthoxyphenylZinc bromide can be synthesized through the reaction of 3-ethoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of zinc powder in THF.
- Addition of 3-ethoxyphenyl bromide to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
This includes using larger reaction vessels, ensuring proper mixing and temperature control, and employing purification techniques such as distillation or recrystallization to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-EthoxyphenylZinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can react with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides or other electrophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves the use of carbonyl compounds and may require a catalyst or base to facilitate the reaction.
Substitution Reactions: Often carried out in the presence of a suitable solvent and may require heating or the use of a catalyst.
Coupling Reactions: Generally performed using palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Major Products Formed
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Resulting from substitution reactions.
Biaryl Compounds: Produced through coupling reactions.
Applications De Recherche Scientifique
3-EthoxyphenylZinc bromide has several applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the preparation of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the development of new materials with specific properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions
Mécanisme D'action
The mechanism of action of 3-EthoxyphenylZinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound is electron-deficient, making the carbon-zinc bond highly polarized. This polarization allows the carbon atom to act as a nucleophile, attacking electrophilic centers in other molecules. The resulting reactions lead to the formation of new carbon-carbon bonds, which are essential in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
PhenylZinc Bromide: Lacks the ethoxy group, making it less reactive in certain reactions.
3-MethoxyphenylZinc Bromide: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and selectivity.
4-EthoxyphenylZinc Bromide: The ethoxy group is positioned differently, affecting the compound’s steric and electronic properties .
Uniqueness
3-EthoxyphenylZinc bromide is unique due to the presence of the ethoxy group at the meta position on the phenyl ring. This positioning can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C8H9BrOZn |
|---|---|
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
bromozinc(1+);ethoxybenzene |
InChI |
InChI=1S/C8H9O.BrH.Zn/c1-2-9-8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ZXTRESZVGVEWAH-UHFFFAOYSA-M |
SMILES canonique |
CCOC1=CC=C[C-]=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



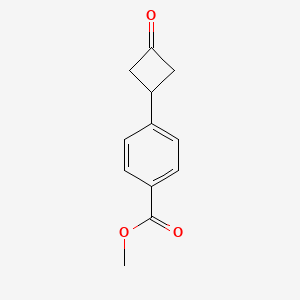
![tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14897021.png)
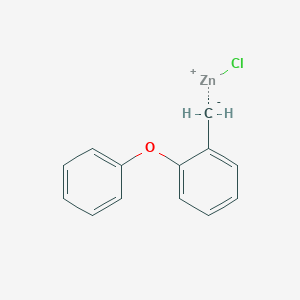
![N-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-2-(3-methylsulfanyl-[1,2,4]thiadiazol-5-ylsulfanyl)-acetamide](/img/structure/B14897029.png)
![tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide](/img/structure/B14897032.png)
![2-(((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)amino)butan-1-ol](/img/structure/B14897035.png)

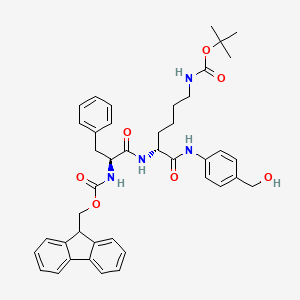
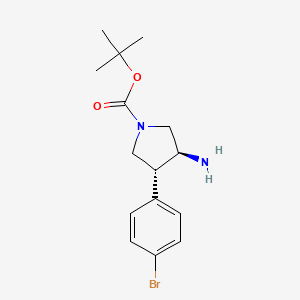
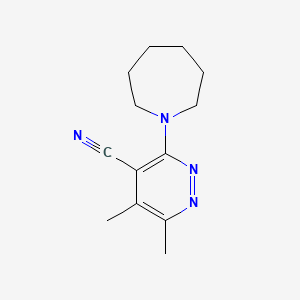
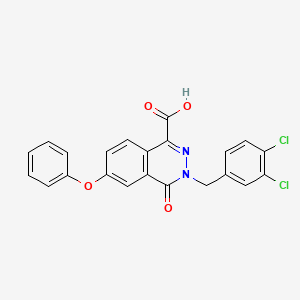
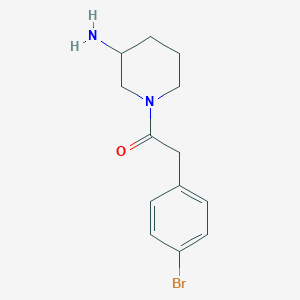
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide](/img/structure/B14897077.png)
